4-Benzhydryl-2,6-diphenylphenol
Description
4-Benzhydryl-2,6-diphenylphenol is a phenolic compound featuring a central phenol ring substituted with benzhydryl (diphenylmethyl) and phenyl groups at positions 4, 2, and 6, respectively. The benzhydryl group introduces steric bulk and lipophilicity, while the phenolic -OH group enables hydrogen bonding and redox activity. Below, we systematically compare this compound with structurally and functionally related molecules.
Properties
CAS No. |
13391-82-7 |
|---|---|
Molecular Formula |
C31H24O |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-benzhydryl-2,6-diphenylphenol |
InChI |
InChI=1S/C31H24O/c32-31-28(23-13-5-1-6-14-23)21-27(22-29(31)24-15-7-2-8-16-24)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,30,32H |
InChI Key |
RENIPKIPTLBNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzhydryl-2,6-diphenylphenol typically involves the autocondensation of cyclohexanone. The process includes the formation of tricyclic ketones, which are then subjected to further reactions to yield the desired product . The reaction is carried out in a tubular fixed bed reactor at temperatures ranging from 250-300°C, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures higher yields and purity of the final product. The reaction conditions are optimized to maintain the stability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzhydryl-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzhydryl-2,6-diphenylphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Benzhydryl-2,6-diphenylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The benzhydryl and diphenyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Structural Analogs
4-Benzhydryl-2,6-dimethylphenol (CAS 13391-79-2)
- Structure : Differs by methyl groups at positions 2 and 6 instead of phenyl groups.
- Properties: Molecular weight = 288.4 g/mol; XLogP3 = 5.7; hydrogen bond donors/acceptors = 1/1 .
- Key Differences : Reduced steric hindrance and lower molecular weight compared to the diphenyl-substituted analog. Methyl groups decrease lipophilicity (lower XLogP3) but enhance solubility in polar solvents.
4-Benzhydryl-2,6-di-tert-butylphenol (CAS 13145-54-5)
- Structure : tert-Butyl groups at positions 2 and 6.
- Properties : Increased steric bulk improves radical stabilization, making it a potent antioxidant. Melting point = 141–143°C; Rf = 0.51 (petroleum ether/ethyl acetate) .
- Key Differences : tert-Butyl groups enhance thermal stability and antioxidant efficacy compared to phenyl substituents.
4-Amino-2,6-diphenylphenol (CAS 50432-01-4)
- Structure: Amino (-NH2) group replaces the benzhydryl group.
- Properties : Used as a redox mediator in electrochemical synthesis; melting point = 262°C .
- Key Differences: The amino group increases nucleophilicity and redox activity, enabling applications in organic synthesis, unlike the electron-rich benzhydryl variant.
Functional Analogs
4-Nitro-2,6-diphenylphenol (CAS 2423-73-6)
- Structure: Nitro (-NO2) group replaces the benzhydryl group.
- Properties : Molecular weight = 307.3 g/mol; functions as a chemical intermediate in agrochemicals and dyes .
- Key Differences: The nitro group is strongly electron-withdrawing, increasing phenolic acidity (pKa ~7–8) and reactivity in nucleophilic aromatic substitution.
2,6-Diphenylphenol
- Structure : Lacks the benzhydryl group at position 3.
- Properties : Synthesized via Friedel-Crafts alkylation or catalytic dehydrogenation; used as an antioxidant .
- Key Differences: Absence of the benzhydryl group reduces steric hindrance and lipophilicity, limiting its efficacy in non-polar matrices.
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | XLogP3 | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 4-Benzhydryl-2,6-diphenylphenol* | ~400 (estimated) | ~7.5 | Not reported | Phenol, benzhydryl |
| 4-Benzhydryl-2,6-dimethylphenol | 288.4 | 5.7 | Not reported | Phenol, methyl |
| 4-Benzhydryl-2,6-di-tert-butylphenol | 426.6 | 8.2 | 141–143 | Phenol, tert-butyl |
| 4-Nitro-2,6-diphenylphenol | 307.3 | 4.1 | Not reported | Phenol, nitro |
| 4-Amino-2,6-diphenylphenol | 297.4 | 3.9 | 262 | Phenol, amino |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
